molecular formula C12H17NO4 B2457594 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1268142-64-8

1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2457594
CAS No.: 1268142-64-8
M. Wt: 239.271
InChI Key: YFGSPIYTMNQEHX-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a methoxypropyl group, two methyl groups, and a carboxylic acid group attached to a dihydropyridine ring

Properties

IUPAC Name

1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-8-7-9(2)13(5-4-6-17-3)11(14)10(8)12(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGSPIYTMNQEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCCOC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation via Meldrum’s Acid Derivatives

The dihydropyridine scaffold is constructed using a Meldrum’s acid intermediate. As demonstrated in the synthesis of analogous 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, cyclocondensation of an anilinomethylidene Meldrum’s acid derivative 1 with cyanothioacetamide 2 yields the pyridine core 3 (Scheme 1). For the target compound, modifications include substituting the 1-position with a 3-methoxypropyl group and introducing methyl groups at 4- and 6-positions.

Reaction Conditions :

  • Ethanol solvent, 24-hour reflux.
  • Acidification with HCl to pH 5 for precipitation.

Key Challenge : Regioselective introduction of the 3-methoxypropyl group requires prior protection of the carboxylic acid functionality.

Alkylation at the 1-Position

Following core formation, the 3-methoxypropyl side chain is introduced via N-alkylation. A method adapted from the synthesis of 1-(2-methoxypropyl)dihydropyridinones employs alkyl halides (e.g., 3-methoxypropyl bromide) under basic conditions.

Optimization :

  • Use of NaH in DMF at 0–5°C minimizes side reactions.
  • Yield: ~65–70% after purification by silica gel chromatography.

One-Pot Domino Reaction Approach

Tandem Cyclization-Functionalization

A domino reaction strategy, as reported for 3,4-dihydropyridin-2-ones, enables simultaneous ring formation and functionalization. Starting with enamine A and α,β-unsaturated carbonyl B , the reaction proceeds via Michael addition and cyclization (Scheme 2).

Catalysis :

  • Tetrabutylammonium hydrogen sulfate (TBAHSO₄) in dichloromethane.
  • 5-hour reaction at 100°C.

Oxidation of Alkyl-Substituted Dihydropyridines

Catalytic Oxidation of Methyl Groups

The carboxylic acid at position 3 is introduced by oxidizing a 3-methyl substituent. Industrial methods for nicotinic acid synthesis utilize vanadium-titanium oxide catalysts (V₂O₅/TiO₂) under oxygen-rich conditions.

Conditions :

  • Temperature: 250–300°C.
  • Catalyst ratio: V₂O₅:TiO₂:metalloid additive = 1:10:0.3 (mol/mol).

Application to Target Compound :

  • Start with 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-methyl.
  • Oxidation converts the 3-methyl group to carboxylic acid.

Challenge : Over-oxidation to pyridine derivatives requires careful temperature control.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Heterocyclization 68–74 High regioselectivity Multi-step protection required
Domino Reaction 72–78 One-pot efficiency Limited scalability
Catalytic Oxidation 60–65 Industrial applicability Risk of over-oxidation

Physicochemical Properties and Characterization

Spectroscopic Data

  • ¹H NMR : δ 1.70 (s, 6H, 2×CH₃), 3.25 (t, 2H, OCH₂), 3.40 (s, 3H, OCH₃), 6.80 (s, 1H, H-5).
  • IR : 1680 cm⁻¹ (C=O), 1705 cm⁻¹ (COOH).

Solubility and Stability

  • Soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water.
  • Stable under inert atmosphere up to 200°C.

Industrial-Scale Considerations

Waste Management

Bromine-containing byproducts from alkylation steps necessitate bromine-scrubbing systems, as highlighted in pyridine carboxylic acid production.

Cost Drivers

  • 3-Methoxypropyl bromide: ~$320/kg (bulk pricing).
  • Vanadium catalysts: ~$150/kg.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

Research indicates that derivatives of 1,2-dihydropyridine compounds exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

A series of studies have evaluated the cytotoxic properties of this compound against various human tumor cell lines. The findings demonstrate that certain analogs of the compound show enhanced cytotoxicity compared to established chemotherapeutics.

CompoundIC50 (µM)Comparison AgentActivity Level
Analog 240.4Doxorubicin2.5x more active
Analog 150.7-Moderate
Analog 230.9-Moderate

These results suggest that the compound's analogs may induce apoptosis in cancer cells through mechanisms such as caspase activation.

Antimicrobial Activity

The antimicrobial properties of the compound have also been extensively studied. Several analogs have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

PathogenCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAnalog 248 µg/mL
Escherichia coliAnalog 248 µg/mL
Candida albicansAnalog 2416 µg/mL

The antimicrobial mechanism is hypothesized to involve disruption of cellular processes in target organisms, potentially inhibiting cell wall synthesis or interfering with nucleic acid synthesis.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

  • Study on Colon Cancer : A preclinical model demonstrated that treatment with the most active analog resulted in a significant reduction in tumor size compared to untreated controls.
  • Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential use in treating resistant infections.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxypropyl group and carboxylic acid functionality make it a versatile compound for various applications .

Biological Activity

1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the class of dihydropyridine derivatives. These compounds have gained attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15N2O3C_{11}H_{15}N_{2}O_{3} with a molecular weight of approximately 222.24 g/mol. The structure features a dihydropyridine core with various substituents that influence its biological activity.

Biological Activity Overview

Research has indicated that dihydropyridine derivatives exhibit significant biological activities, particularly in the fields of oncology and infectious diseases. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

A study evaluating a series of 1,4,6-trisubstituted dihydropyridines demonstrated notable cytotoxic effects against various human tumor cell lines. Specifically, compounds similar in structure to this compound showed:

  • Cytotoxicity : Several derivatives exhibited cytotoxic potential against colon HT29 carcinoma cells, with some being up to 2.5 times more effective than doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In particular:

  • Broad Spectrum Activity : Analogous compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli .

Data Tables

Activity Type Tested Compound Cell Line/Bacteria Effectiveness
CytotoxicityDihydropyridine DerivativeHT29 Carcinoma2.5x Doxorubicin
AntimicrobialDihydropyridine DerivativeStaphylococcus aureusEquipotent to Ampicillin
AntimicrobialDihydropyridine DerivativeEscherichia coliEquipotent to Ampicillin

Case Studies

  • Case Study on Anticancer Potential : A research study synthesized various 1,4,6-trisubstituted dihydropyridines and tested their cytotoxic effects on three human tumor cell lines. The results indicated that specific analogs had significant anticancer activity, suggesting potential for further development as chemotherapeutic agents .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against common pathogens. The findings revealed that certain derivatives had comparable efficacy to established antibiotics, highlighting their potential as alternative therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound can be extrapolated from analogous dihydropyridine carboxylic acids. Key methods include:

  • Esterification/Hydrolysis : Reacting 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 3-methoxypropanol under acidic catalysis (e.g., H₂SO₄) followed by hydrolysis to the carboxylic acid .
  • Heterocyclization : Using Meldrum’s acid and substituted cyanoacetamides in base-catalyzed reactions, with the 3-methoxypropyl group introduced via alkylation or nucleophilic substitution .
  • Optimization : Continuous flow reactors improve scalability and purity (>90% yield) by maintaining precise temperature control (70–90°C) and reducing side-product formation .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • X-ray Crystallography : Resolves substituent positions (e.g., methoxypropyl orientation) and hydrogen-bonding networks (e.g., keto-enol tautomerism) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 1.8–2.1 ppm (methyl groups), δ 3.3–3.5 ppm (methoxy protons), and δ 170–175 ppm (carboxylic acid carbon) .
    • IR : Stretching bands at 1680–1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (carboxylic acid O-H) .
  • DFT Calculations : Predict electronic effects of the methoxypropyl group on reactivity (e.g., nucleophilic attack at C-4) .

Q. What are the primary chemical reactions involving this compound, and how are derivatives synthesized?

  • Decarboxylation : Heating in acetic acid under reflux removes CO₂, forming 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine (confirmed by TLC monitoring) .
  • Esterification : React with ethanol/H₂SO₄ to produce ethyl esters for improved solubility in biological assays .
  • Halogenation : Electrophilic substitution at C-5 using Br₂/FeCl₃ yields brominated derivatives for SAR studies .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in aqueous solutions?

  • pH-Dependent Stability : The carboxylic acid group protonates below pH 3, reducing solubility. At pH >7, deprotonation increases reactivity in nucleophilic substitutions but may promote hydrolysis of the methoxypropyl chain .
  • Thermal Degradation : Above 100°C, decarboxylation dominates (70% conversion in 6 hours at 110°C in DMF). Stabilizers like EDTA mitigate metal-catalyzed degradation .

Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?

  • Antimicrobial Data Variability :
    • Contradiction: Some studies report MIC = 8 µg/mL against S. aureus, while others show no activity .
    • Resolution: Standardize assay conditions (e.g., broth microdilution at pH 6.5 ± 0.2) and confirm efflux pump inhibition using verapamil controls .
  • Enzyme Binding : Molecular docking (AutoDock Vina) predicts strong binding to dihydrofolate reductase (ΔG = -9.2 kcal/mol), but experimental IC₅₀ varies. Use SPR or ITC to validate binding kinetics .

Q. What strategies optimize regioselectivity in derivatives synthesis, particularly for C-4 and C-6 modifications?

  • Directed Metalation : Use LDA/TMEDA to deprotonate C-4, then quench with electrophiles (e.g., alkyl halides) .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to direct substitutions to C-6 .
  • Microwave-Assisted Synthesis : Enhances C-4 selectivity (90% yield) in SNAr reactions with aryl fluorides at 120°C/150 W .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key ConditionsReference
Esterification/Hydrolysis7588H₂SO₄, reflux, 6 hours
Heterocyclization8295KOH, MeCN, 70°C
Continuous Flow929885°C, 0.5 mL/min flow rate

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalsFunctional GroupReference
¹H NMRδ 3.35 (s, 3H, OCH₃)Methoxypropyl
¹³C NMRδ 170.5 (COOH)Carboxylic acid
IR1685 cm⁻¹ (C=O stretch)Pyridone ring

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